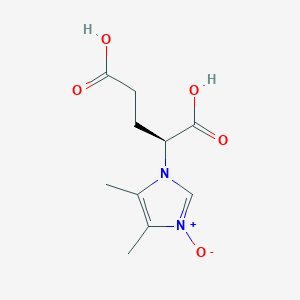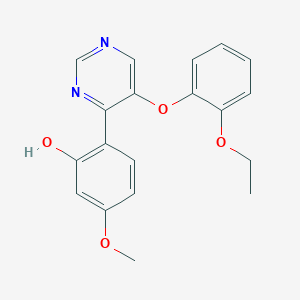
2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol, also known as AG-99 or AG-99B, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This molecule has been shown to inhibit the activity of several different proteins that are involved in cancer cell growth and survival.
科学的研究の応用
Antifungal Applications
Research on pyrimidine derivatives, similar to the compound , shows promising applications in antifungal treatments. A study by Jafar et al. (2017) found that synthesized dimethylpyrimidin-derivatives exhibited significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antiviral Activity
Pyrimidine derivatives have been shown to inhibit retrovirus replication in cell culture. Hocková et al. (2003) demonstrated that certain 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Aldose Reductase Inhibition and Antioxidant Activity
La Motta et al. (2007) reported that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, bearing a phenol or catechol moiety, were effective as aldose reductase inhibitors and exhibited significant antioxidant properties. This highlights the potential of pyrimidine derivatives in treating conditions related to oxidative stress (La Motta et al., 2007).
Herbicidal Activity
Zhu et al. (2021) synthesized novel pyrimidine derivatives containing 1,2,4-triazole, which exhibited good inhibition activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), suggesting potential applications as herbicides (Zhu et al., 2021).
Anti-Corrosion Characteristics
Satpati et al. (2020) synthesized Schiff base derivatives of vanillin and found that they showed effective anti-corrosive properties on mild steel in acidic environments. This indicates the potential of pyrimidine derivatives in materials science and engineering applications (Satpati et al., 2020).
特性
IUPAC Name |
2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-16-6-4-5-7-17(16)25-18-11-20-12-21-19(18)14-9-8-13(23-2)10-15(14)22/h4-12,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWMATYTJKRVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-Ethoxyphenoxy)pyrimidin-4-yl)-5-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



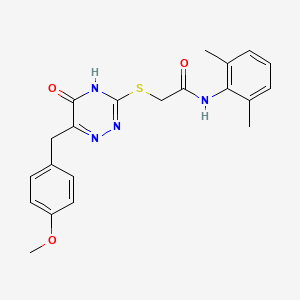
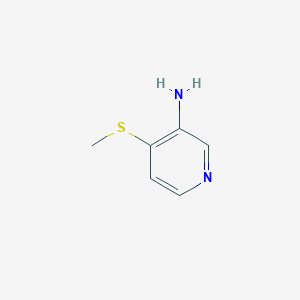
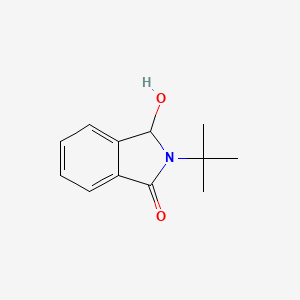
![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
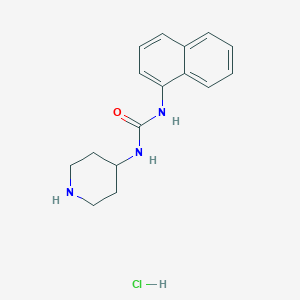

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
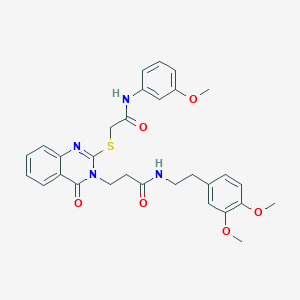
![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)
